

Unveiling the Spectral Signature of FD-1080 Free Acid: A Technical Guide

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Compound of Interest

Compound Name: *FD-1080 free acid*

Cat. No.: *B15362723*

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This in-depth technical guide explores the core spectral characteristics of **FD-1080 free acid**, a near-infrared (NIR-II) fluorophore with significant potential for in vivo imaging and other advanced applications. This document provides a comprehensive overview of its excitation and emission spectra, detailed experimental protocols for its characterization, and a summary of its key quantitative properties.

Core Spectral Properties and Quantitative Data

FD-1080 free acid is a heptamethine cyanine dye specifically designed for excitation and emission within the second near-infrared (NIR-II) window, a region known for its deep tissue penetration and reduced autofluorescence.^{[1][2]} Its spectral characteristics make it a powerful tool for high-resolution, deep-tissue bioimaging.^{[3][4]}

The key quantitative data for **FD-1080 free acid** are summarized in the table below for easy reference and comparison.

Property	Value	Notes
Excitation Maximum (λ_{ex})	1064 nm	In the NIR-II region.[5][6][7]
Emission Maximum (λ_{em})	1080 nm	[5][6][7]
Absorbance Maximum (λ_{abs})	~1046 nm	[6][7][8]
Quantum Yield (Φ)	0.31%	In ethanol.[3][8]
Quantum Yield (Φ) with FBS	5.94%	In the presence of Fetal Bovine Serum.[1][3][8]
Molecular Weight	765.31 g/mol	[5]
Molecular Formula	C40H39ClN2O6S2	[3]

Experimental Protocols

The following sections detail the methodologies for the characterization of **FD-1080 free acid**'s spectral properties and its application in in vivo imaging. These protocols are based on established techniques for NIR-II fluorophore analysis.

Determination of Absorption and Emission Spectra

This protocol outlines the steps to measure the absorbance and fluorescence emission spectra of **FD-1080 free acid**.

Materials:

- **FD-1080 free acid**
- Spectroscopic grade ethanol
- Phosphate-buffered saline (PBS)
- Fetal Bovine Serum (FBS)
- UV-Vis-NIR spectrophotometer
- Fluorometer equipped with a NIR detector

- Quartz cuvettes

Procedure:

- **Solution Preparation:** Prepare a stock solution of **FD-1080 free acid** in a suitable solvent such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in spectroscopic grade ethanol, PBS, and PBS containing FBS to achieve the desired final concentration for measurement.
- **Absorbance Measurement:**
 - Calibrate the UV-Vis-NIR spectrophotometer using the solvent as a blank.
 - Record the absorbance spectrum of the FD-1080 solution from 800 nm to 1200 nm.
 - Identify the wavelength of maximum absorbance (λ_{abs}).
- **Emission Measurement:**
 - Set the excitation wavelength of the fluorometer to 1064 nm.
 - Record the fluorescence emission spectrum of the FD-1080 solution, scanning from 1070 nm to 1200 nm.
 - Identify the wavelength of maximum emission (λ_{em}).

Quantum Yield Determination

The quantum yield is determined relative to a standard reference dye.

Materials:

- **FD-1080 free acid** solution
- Reference NIR-II dye with a known quantum yield (e.g., IR-26)
- Spectrophotometer and Fluorometer

Procedure:

- Prepare solutions of FD-1080 and the reference dye with absorbance values below 0.1 at the excitation wavelength to minimize reabsorption effects.
- Measure the absorbance of both solutions at the excitation wavelength (1064 nm).
- Measure the fluorescence emission spectra of both solutions, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).
- Calculate the integrated fluorescence intensity for both the sample and the reference.
- The quantum yield (Φ_s) of FD-1080 is calculated using the following equation:

$$\Phi_s = \Phi_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)$$

Where:

- Φ is the quantum yield
- I is the integrated fluorescence intensity
- A is the absorbance at the excitation wavelength
- n is the refractive index of the solvent
- The subscripts 's' and 'r' refer to the sample and the reference, respectively.

In Vivo Imaging Protocol

This protocol provides a general workflow for utilizing FD-1080 for in vivo imaging in a murine model.

Materials:

- **FD-1080 free acid**
- Sterile, pyrogen-free vehicle for injection (e.g., PBS with a solubilizing agent)
- Anesthetized laboratory mouse

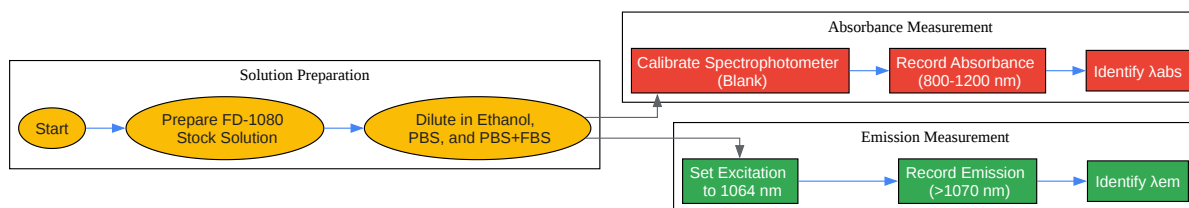
- In vivo imaging system equipped with a 1064 nm laser and an InGaAs camera sensitive to the NIR-II region.
- Long-pass filters (e.g., 1100 nm)

Procedure:

- Preparation of Imaging Agent: Prepare a sterile solution of FD-1080 in the appropriate vehicle at the desired concentration.
- Animal Preparation: Anesthetize the mouse according to approved animal care protocols.
- Image Acquisition:
 - Acquire a baseline pre-injection image of the region of interest.
 - Administer the FD-1080 solution via intravenous injection.
 - Acquire a series of post-injection images at various time points to observe the distribution and clearance of the fluorophore.
 - Use a 1064 nm laser for excitation and a suitable long-pass filter to collect the emission signal.

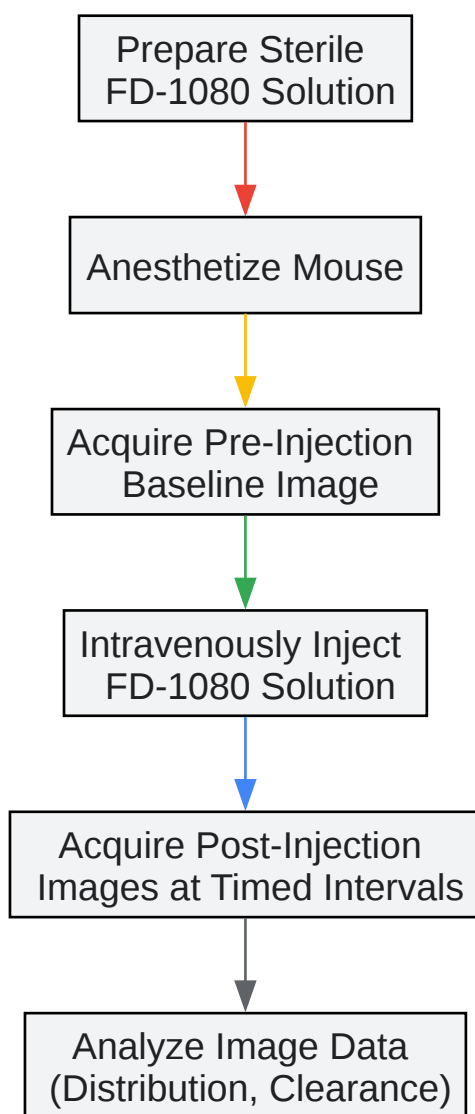
Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows described above.



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Caption: Workflow for the spectral characterization of **FD-1080 free acid**.



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Caption: General workflow for in vivo imaging using **FD-1080 free acid**.

This guide provides a foundational understanding of the spectral properties of **FD-1080 free acid** and the experimental approaches for its characterization and use. For further details, researchers are encouraged to consult the primary literature on this fluorophore.

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